picolyl-azide-Acid
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Overview
Description
Picolyl-azide-Acid is a compound that has garnered significant interest in the field of bioorthogonal chemistry. This compound is known for its ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used for labeling and modifying biomolecules in live cells . The picolyl azide moiety enhances the efficiency of these reactions, making it a valuable tool in various scientific applications .
Preparation Methods
The synthesis of picolyl-azide-Acid typically involves the preparation of picolyl azide-lysine (PazK), a noncanonical amino acid (ncAA) that can be incorporated into proteins using genetic code expansion techniques . The synthetic route involves two main building blocks: a lysine derivative and an azide . The reaction conditions for the synthesis are optimized to ensure high efficiency and yield . Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis and purification would apply.
Chemical Reactions Analysis
Picolyl-azide-Acid primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This reaction is a type of click chemistry that is highly specific and efficient . Common reagents used in these reactions include copper(I) catalysts and alkyne substrates . The major products formed from these reactions are triazoles, which are stable and can be further modified for various applications .
Scientific Research Applications
Picolyl-azide-Acid has a wide range of scientific research applications. In chemistry, it is used for the selective labeling of biomolecules, enabling the study of complex biological processes . In biology, it facilitates the tracking and imaging of proteins in live cells . Industrially, it can be used in the synthesis of complex molecules and materials .
Mechanism of Action
The mechanism of action of picolyl-azide-Acid involves its participation in CuAAC reactions. The picolyl azide moiety chelates copper ions, enhancing the efficiency of the cycloaddition reaction . This allows for rapid and selective labeling of biomolecules without interfering with native biochemical processes . The molecular targets and pathways involved are primarily those associated with the proteins or other biomolecules being labeled .
Comparison with Similar Compounds
Picolyl-azide-Acid is unique in its ability to enhance the efficiency of CuAAC reactions through copper chelation . Similar compounds include other azide-containing fluorescent dyes and noncanonical amino acids used in bioorthogonal chemistry . this compound stands out due to its superior reactivity and compatibility with live cell applications .
Properties
Molecular Formula |
C10H11N5O3 |
---|---|
Molecular Weight |
249.23 g/mol |
IUPAC Name |
4-[[6-(azidomethyl)pyridin-3-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H11N5O3/c11-15-13-6-7-1-2-8(5-12-7)14-9(16)3-4-10(17)18/h1-2,5H,3-4,6H2,(H,14,16)(H,17,18) |
InChI Key |
BIJQEPSJQPATMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1NC(=O)CCC(=O)O)CN=[N+]=[N-] |
Origin of Product |
United States |
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